REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[N:11]1[CH:15]=[C:14]([CH3:16])[N:13]=[CH:12]1)[CH:6]=O.[C:17](=O)([O-])[O-].[K+].[K+].P(=O)([O-])OC(=[N+]=[N-])C(=O)C(C)C>CO>[C:6]([C:5]1[CH:8]=[CH:9][C:10]([N:11]2[CH:15]=[C:14]([CH3:16])[N:13]=[CH:12]2)=[C:3]([O:2][CH3:1])[CH:4]=1)#[CH:17] |f:1.2.3|
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Name
|
|
Quantity
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2 g
|
Type
|
reactant
|
Smiles
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COC=1C=C(C=O)C=CC1N1C=NC(=C1)C
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Name
|
|
Quantity
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2.56 g
|
Type
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reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
dimethyl(1-diazo-2-oxopropyl) phosphonate
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Quantity
|
2.132 g
|
Type
|
reactant
|
Smiles
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P(OC(C(C(C)C)=O)=[N+]=[N-])([O-])=O
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Name
|
|
Quantity
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60 mL
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Type
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solvent
|
Smiles
|
CO
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction was stirred at room temperature for 22 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The reaction was quenched with aqueous sodium hydrogen carbonate (5%, 100 mL)
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Type
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ADDITION
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Details
|
the mixture was diluted with diethyl ether (250 mL)
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Type
|
WASH
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Details
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The combined organic fractions were washed with brine (saturated, 2×100 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
|
FILTRATION
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Details
|
filtered
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Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was dried on high vacuum
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(#C)C1=CC(=C(C=C1)N1C=NC(=C1)C)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.71 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 87.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |